5-Amino-1-hydroxy-2-naphthoic acid

Catalog No.
S9090955
CAS No.
67338-60-7
M.F
C11H9NO3
M. Wt
203.19 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-1-hydroxy-2-naphthoic acid

CAS Number

67338-60-7

Product Name

5-Amino-1-hydroxy-2-naphthoic acid

IUPAC Name

5-amino-1-hydroxynaphthalene-2-carboxylic acid

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

InChI

InChI=1S/C11H9NO3/c12-9-3-1-2-7-6(9)4-5-8(10(7)13)11(14)15/h1-5,13H,12H2,(H,14,15)

InChI Key

FTFXTBBEMSWGHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2O)C(=O)O)C(=C1)N

5-Amino-1-hydroxy-2-naphthoic acid is an organic compound characterized by the presence of an amino group and a hydroxyl group attached to a naphthalene ring. Its molecular formula is C_{11}H_{9}NO_{3}, and it is often encountered in its hydrochloride form, which has the formula C_{11}H_{10}ClNO_{3}. This compound belongs to a class of naphthoic acids, which are derivatives of naphthalene that contain carboxylic acid groups. The structural features of 5-amino-1-hydroxy-2-naphthoic acid contribute to its reactivity and potential applications in various chemical and biological contexts.

Due to its functional groups. Notably, it can undergo:

  • Azo Coupling Reactions: The amino group can react with diazonium salts to form azo compounds, which are significant in dye chemistry.
  • Hydroxyl Group Reactions: The hydroxyl group can participate in esterification or etherification reactions, allowing for the synthesis of various derivatives.
  • Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 5-amino-1-hydroxy-2-naphthoic acid exhibits various biological activities. It has been studied for its potential:

  • Antimicrobial Properties: Some studies suggest that this compound may possess antibacterial activity, making it a candidate for further exploration in pharmaceutical applications.
  • Antioxidant Activity: Its structure allows it to act as a scavenger of free radicals, potentially contributing to protective effects against oxidative stress.

The biological significance of 5-amino-1-hydroxy-2-naphthoic acid warrants further investigation to fully understand its mechanisms and applications in health sciences.

Several methods exist for synthesizing 5-amino-1-hydroxy-2-naphthoic acid:

  • Nitration and Reduction: Starting from naphthalene, nitration followed by reduction can yield the amino derivative.
  • Hydroxylation: Hydroxylation reactions can introduce the hydroxyl group at the desired position on the naphthalene ring.
  • Direct Amination: The direct amination of 1-hydroxy-2-naphthoic acid can also lead to the formation of 5-amino-1-hydroxy-2-naphthoic acid.

These synthetic routes illustrate the compound's accessibility for research and industrial purposes.

5-Amino-1-hydroxy-2-naphthoic acid has several applications across different fields:

  • Dye Manufacturing: It serves as a precursor in the synthesis of azo dyes, which are widely used in textiles and other materials.
  • Pharmaceuticals: Due to its biological activities, it may find use in drug development, particularly as an antimicrobial or antioxidant agent.
  • Analytical Chemistry: The compound can be utilized as a reagent in various analytical procedures, including spectrophotometric assays.

These applications underscore the compound's significance in both industrial and research settings.

Interaction studies involving 5-amino-1-hydroxy-2-naphthoic acid have primarily focused on its reactivity with other chemical species:

  • Complex Formation with Metal Ions: Research has shown that this compound can form complexes with various metal ions, which may enhance its properties for catalysis or sensing applications.
  • Reactivity with Biological Molecules: Investigations into how this compound interacts with proteins or nucleic acids could reveal insights into its potential therapeutic roles.

Such studies are essential for understanding the full scope of interactions and potential applications.

Several compounds share structural similarities with 5-amino-1-hydroxy-2-naphthoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-Hydroxy-2-naphthoic AcidHydroxyl group on naphthaleneUsed in dye synthesis; involved in biodegradation pathways .
3-Hydroxy-2-naphthoic AcidHydroxyl group at position threePrecursor to azo dyes; different reactivity profile .
5-Amino-1-hydroxy-2-naphthalenesulfonic AcidSulfonate group additionEnhanced solubility; used in dyeing processes .

The uniqueness of 5-amino-1-hydroxy-2-naphthoic acid lies in its specific amino and hydroxyl functional groups, which confer distinct reactivity and biological properties compared to these similar compounds. Its potential applications in pharmaceuticals and dye manufacturing further highlight its importance within this chemical class.

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

203.058243149 g/mol

Monoisotopic Mass

203.058243149 g/mol

Heavy Atom Count

15

General Manufacturing Information

2-Naphthalenecarboxylic acid, 5-amino-1-hydroxy-: INACTIVE

Dates

Last modified: 11-21-2023

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